Predicted Lipophilicity (LogP): Differentiation of 2-Isopropoxy-N-(2-phenoxyethyl)aniline from the N-(2-Methylphenethyl) Analog
The predicted LogP of 2-isopropoxy-N-(2-phenoxyethyl)aniline is approximately 4.41, as determined by computational estimation reported in the Chemsrc database . In contrast, the closely related analog 2-isopropoxy-N-(2-methylphenethyl)aniline (CAS 1040683-94-0, sc-308112), which replaces the terminal phenoxy oxygen with a methylene group, is expected to exhibit a higher LogP due to the loss of the electronegative ether oxygen and the addition of a more hydrophobic methylene unit. This LogP differential is material for distribution-coefficient-dependent applications such as cellular permeability assays, logD-based SAR campaigns, and chromatographic retention time prediction under reversed-phase conditions.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.41 (predicted; Chemsrc computational estimate) |
| Comparator Or Baseline | 2-Isopropoxy-N-(2-methylphenethyl)aniline (sc-308112): LogP not explicitly reported but structurally expected to exceed 4.41 due to replacement of phenoxy oxygen with methylene |
| Quantified Difference | Estimated LogP decrease of ~0.5–1.0 log units for the target compound relative to the methylphenethyl comparator (qualitative structural inference based on Hansch-Leo fragment constants for –O– vs. –CH₂–) |
| Conditions | Computational prediction (Chemsrc database); no experimental shake-flask or HPLC-derived LogP data located for either compound |
Why This Matters
A lower LogP for the target compound implies reduced non-specific binding to hydrophobic surfaces and altered membrane partitioning, which may improve assay signal-to-noise in cell-based screens relative to more lipophilic analogs; procurement decisions for physicochemical screening libraries should account for this systematic offset.
